N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide
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Overview
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide is a complex organic compound that features a cinnamamide backbone with thiophene substituents Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is widely used in organic synthesis and medicinal chemistry
Mechanism of Action
Target of Action
It’s known that thiophene-based compounds exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Mode of Action
It’s known that thiophene-based compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene-based compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
It’s known that thiophene-based compounds can have various effects at the molecular and cellular level, including anticancer, anti-inflammatory, and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide typically involves the following steps:
Formation of the Thiophene Derivatives: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Cinnamamide: The thiophene derivatives are then coupled with cinnamamide through a series of reactions, including nucleophilic substitution and amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide undergoes several types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cinnamamide moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives.
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: A related compound with a similar thiophene structure, used in various chemical syntheses.
N-(thiophen-2-yl)nicotinamide: Another thiophene-containing compound with fungicidal activity.
Uniqueness
N-(thiophen-2-yl(thiophen-3-yl)methyl)cinnamamide is unique due to its dual thiophene substitution, which enhances its chemical reactivity and potential applications compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
(E)-3-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS2/c20-17(9-8-14-5-2-1-3-6-14)19-18(15-10-12-21-13-15)16-7-4-11-22-16/h1-13,18H,(H,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVZAOUGLAPHIK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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